molecular formula C22H25ClN2O2 B15149564 N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15149564
M. Wt: 384.9 g/mol
InChI Key: IPLUFCLOAXYULF-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, substituted with tert-butylphenyl and chloromethylphenyl groups. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the tert-butylphenyl and chloromethylphenyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

    Amidation: The final step involves the formation of the amide bond, which can be carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25ClN2O2/c1-14-9-10-16(12-18(14)23)25-13-15(11-20(25)26)21(27)24-19-8-6-5-7-17(19)22(2,3)4/h5-10,12,15H,11,13H2,1-4H3,(H,24,27)

InChI Key

IPLUFCLOAXYULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)(C)C)Cl

Origin of Product

United States

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